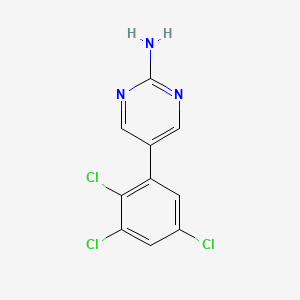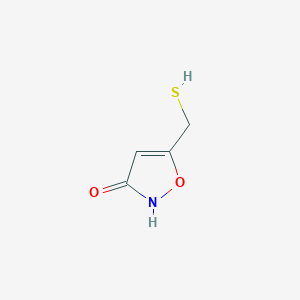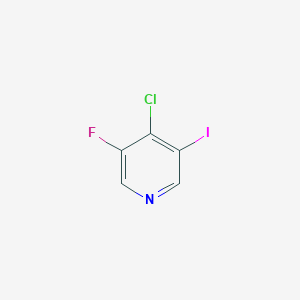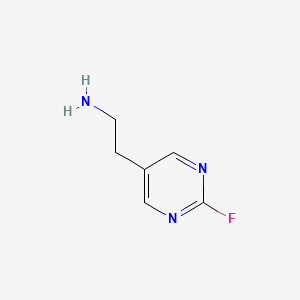
2-(2-Fluoropyrimidin-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoropyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C6H8FN3 It is a derivative of pyrimidine, a nitrogen-containing heterocycle, and features a fluorine atom at the 2-position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyrimidin-5-yl)ethanamine typically involves the fluorination of a pyrimidine precursor followed by amination. One common method includes the reaction of 2-chloropyrimidine with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The resulting 2-fluoropyrimidine is then subjected to nucleophilic substitution with ethylamine under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of immobilized amine transaminase from Vibrio fluvialis in a packed-bed reactor has been reported to facilitate the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Fluoropyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoropyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
2-(5-Fluoropyrimidin-2-yl)ethanamine: A positional isomer with similar properties but different biological activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring instead of an ethylamine group, exhibiting diverse biological activities.
2,5-Diphenyl-1,3-oxazoline: A compound with a different heterocyclic scaffold but similar applications in medicinal chemistry.
Uniqueness: 2-(2-Fluoropyrimidin-5-yl)ethanamine is unique due to its specific fluorine substitution, which imparts distinct electronic properties and enhances its interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and other bioactive molecules.
Propriétés
Formule moléculaire |
C6H8FN3 |
|---|---|
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
2-(2-fluoropyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C6H8FN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1-2,8H2 |
Clé InChI |
KJVHTMULNMWLJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


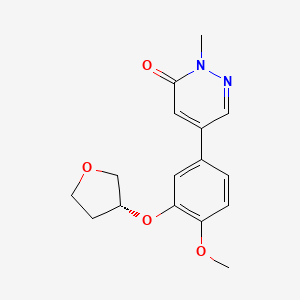
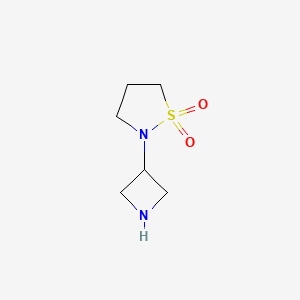
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)

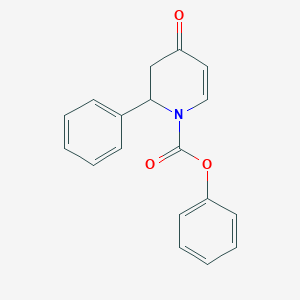
![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)
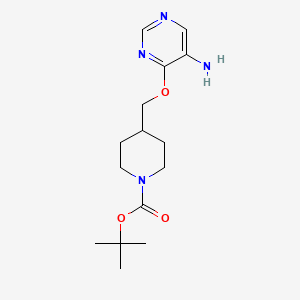
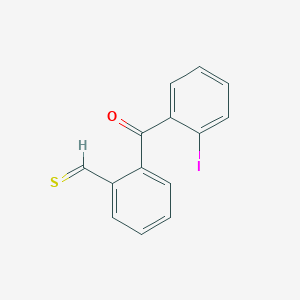
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)


